4-Azaspiro[2.4]heptane-7-carboxylic acid
Description
Contextualization within Spirocyclic Heterocycles and Constrained Amino Acids Research
Spirocyclic heterocycles are a class of organic compounds characterized by two or more rings linked by a single common atom, known as the spiro atom. researchgate.net This structural feature imparts a distinct three-dimensionality, moving away from the flat, aromatic structures that have historically dominated drug discovery. researchgate.netuniv.kiev.ua The rigidity of the spiro junction fixes the spatial arrangement of substituents, which can lead to a more controlled and optimized interaction with biological targets. nih.gov In medicinal chemistry, the incorporation of spirocyclic scaffolds is an increasingly utilized strategy to enhance the physicochemical and pharmacokinetic profiles of drug candidates. researchgate.netunibo.it Shifting from planar structures to molecules with a higher fraction of sp3-hybridized atoms, like those in spirocycles, generally correlates with improved solubility and metabolic stability. researchgate.netacs.org
Within this framework, 4-Azaspiro[2.4]heptane-7-carboxylic acid also belongs to the category of constrained amino acids. Specifically, it is an analog of proline, a unique amino acid with a rigid ring structure that plays a critical role in the conformation of peptide chains. mdpi.comorganic-chemistry.org Constrained amino acids are designed to limit the conformational flexibility of peptides and other molecules, which can lead to enhanced potency, selectivity, and biological stability. mdpi.com By incorporating a spirocyclopropyl group onto the proline backbone, this compound introduces a defined, rigid conformation that is of significant interest in the design of peptidomimetics and other pharmacologically active agents. google.com
Academic Significance of Azaspirocyclic Carboxylic Acids
Azaspirocyclic carboxylic acids, such as this compound, hold considerable academic and industrial significance as versatile building blocks for the synthesis of complex, biologically active molecules. univ.kiev.uamdpi.com The presence of both a constrained cyclic amine (the azaspirocycle) and a carboxylic acid functional group allows for their incorporation into peptide chains or their use as scaffolds for further chemical modification. chemimpex.comresearchgate.net
The academic interest in these compounds is driven by the "Escape from Flatland" concept in drug design, which advocates for the creation of more three-dimensional, Fsp3-rich molecules to improve clinical success rates. univ.kiev.ua Azaspirocycles have been shown to offer higher aqueous solubility, decreased lipophilicity, and better metabolic stability compared to their simpler heterocyclic counterparts like piperidines. researchgate.netuniv.kiev.ua
A prominent example highlighting the significance of this molecular class is the closely related isomer, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This compound is a key intermediate in the industrial synthesis of Ledipasvir (B612246), a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). mdpi.comgoogle.comresearchgate.net The spirocyclic proline analog is a crucial component of Ledipasvir's structure, contributing to its high efficacy. This successful application has spurred further research into the synthesis and application of other azaspirocyclic carboxylic acids. mdpi.com
Evolution of Research Trajectories for this compound and its Analogs
Research into this compound and its analogs has evolved from foundational synthetic organic chemistry to targeted applications in drug discovery. The primary trajectory has been the development of efficient and stereoselective synthetic routes to access these structurally complex scaffolds. Early methods often involved multi-step processes, but the demand for these compounds as pharmaceutical intermediates has driven the innovation of more practical and scalable syntheses. google.com
One major research focus has been on the synthesis of what is also known as 4-spirocyclopropyl proline derivatives. google.com A general route starts from 4-hydroxyproline (B1632879), which is oxidized to a ketone. The ketone is then converted to an exocyclic methylene (B1212753) group via a Wittig reaction, followed by cyclopropanation using a Simmons-Smith type reaction to form the spirocycle. google.com The development of enantioselective methods to control the stereochemistry of the final product has been a critical aspect of this research, as the biological activity of the final drug molecule is often dependent on a specific stereoisomer. mdpi.com
The application of these compounds has diversified over time. Initially explored as novel proline analogs for peptide modification, their utility has been demonstrated in specific therapeutic areas. organic-chemistry.orgnih.gov As mentioned, the 5,6-isomer is a crucial building block for HCV inhibitors like Ledipasvir. google.com Another important analog, (S)-7-amino-5-azaspiro[2.4]heptane, has been synthesized as a key intermediate for a new generation of quinolone antibacterial agents. nih.gov This demonstrates that the azaspiro[2.4]heptane core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. The research trajectory continues to expand as new synthetic methodologies are developed, allowing for the creation of a wider array of functionalized derivatives for screening in various drug discovery programs. researchgate.netuniv.kiev.ua
Research Data on Azaspiro[2.4]heptane Analogs
The following tables summarize key data related to the synthesis and properties of important azaspiro[2.4]heptane analogs, illustrating their role as key intermediates in pharmaceutical synthesis.
Table 1: Key Analogs of Azaspiro[2.4]heptane Carboxylic Acid and Their Applications This table is interactive and can be sorted by clicking on the column headers.
| Compound Name | Isomer/Derivative | Key Application Area | Reference |
|---|---|---|---|
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 5,6-isomer | Intermediate for HCV NS5A inhibitor Ledipasvir | mdpi.comgoogle.com |
| (S)-7-amino-5-azaspiro[2.4]heptane | 5,7-isomer derivative | Intermediate for quinolone antibacterial agents | nih.gov |
| 4-Spirocyclopropyl proline | General term | Intermediates for HCV infection treatment | google.com |
Table 2: Example Synthetic Route and Yield for a Key Analog This table outlines a reported synthesis for a protected form of the 5,6-isomer, highlighting the efficiency of modern synthetic methods.
| Starting Material | Key Transformation | Product | Reported Yield | Reference |
|---|---|---|---|---|
| tert-butyl (S)-4-methyleneprolinate | Cyclopropanation & Hydrolysis | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 82% (hydrolysis step) | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-azaspiro[2.4]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-4-8-7(5)2-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
RYONJUSLOZSKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1C(=O)O)CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid
Retrosynthetic Analysis and Key Bond Disconnections in the Spirocyclic System
A logical retrosynthetic analysis of the 4-azaspiro[2.4]heptane-7-carboxylic acid core reveals several strategic bond disconnections. A primary disconnection strategy involves breaking the C-C bonds of the cyclopropane (B1198618) ring. This leads back to a 4-methyleneproline (B1208900) derivative, which can be accessed from a glycine (B1666218) equivalent and a suitable dielectrophile. mdpi.comresearchgate.net This approach simplifies the complex spirocyclic system into a more accessible substituted proline intermediate.
Another key disconnection can be made at the N-C and C-C bonds within the pyrrolidine (B122466) ring, suggesting a construction based on a double alkylation of a glycine template. researchgate.net This retrosynthetic pathway highlights the importance of controlling the sequential formation of the heterocyclic ring.
A further strategy involves the disconnection of the spirocyclic junction itself, pointing towards a cyclization reaction onto a pre-formed pyrrolidine ring. This could involve, for example, the intramolecular cyclization of a suitably functionalized proline derivative.
Development of Novel Synthetic Routes
The formation of the azaspiro[2.4]heptane core is a critical step in the synthesis of the target molecule. A notable method involves a one-pot double allylic alkylation of a glycine imine analogue. mdpi.comresearchgate.net This is followed by an intramolecular alkylation, which effectively constructs the pyrrolidine ring. mdpi.com
Another powerful strategy for the formation of spirocyclic systems is the use of palladium-catalyzed cycloaddition reactions. These reactions can construct the spirocyclic core in a controlled manner, although the specific application to this compound may require adaptation of existing methods. acs.org Tandem reactions, such as an intramolecular Prins cyclization/Schmidt reaction, have also been developed for the efficient construction of azaspiro researchgate.netresearchgate.netnonanes and could potentially be adapted for the synthesis of the azaspiro[2.4]heptane system. nih.gov
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, stereoselective approaches often focus on establishing the desired configuration at the α-carbon of the amino acid. One such approach starts from a chiral precursor, such as 4-hydroxyproline (B1632879). google.com This starting material can be oxidized to the corresponding ketone, which then undergoes olefination to introduce the exocyclic methylene (B1212753) group. Subsequent cyclopropanation of this intermediate can proceed stereoselectively. google.com
Another stereoselective method involves the asymmetric hydrogenation of a prochiral precursor. For instance, the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates can yield intermediates with high enantioselectivity, which can then be further elaborated to the desired spirocyclic amino acid. nih.gov
Chiral catalysis offers an elegant and efficient way to introduce stereocenters with high enantiomeric excess. In the synthesis of this compound, phase-transfer catalysis has been successfully employed. mdpi.comresearchgate.net The key step is a double allylic alkylation of a glycine imine in the presence of a chinchonidine-derived catalyst, which induces high enantioselectivity. mdpi.com
The use of N-heterocyclic carbene (NHC) catalysis in [5+1] cycloaddition reactions represents another promising avenue for the enantioselective construction of azaspiro[4.5]decanes, a related spirocyclic system. researchgate.net This methodology, which has been shown to proceed with excellent enantioselectivities, could potentially be adapted for the synthesis of the 4-azaspiro[2.4]heptane core. researchgate.net Furthermore, zirconium-catalyzed asymmetric carboalumination of alkenes (the ZACA reaction) provides a general and efficient method for catalytic asymmetric C-C bond formation, which could be applied to the synthesis of chiral building blocks for the target molecule. nih.govnih.gov
Table 1: Overview of Enantioselective Synthetic Strategies
| Catalytic System | Key Reaction | Achieved Enantioselectivity |
|---|---|---|
| Chinchonidine-derived phase-transfer catalyst | Double allylic alkylation | 95:5 e.r. mdpi.com |
| [RuCl(benzene)(S)-SunPhos]Cl | Asymmetric hydrogenation | Up to 98.7% ee nih.gov |
| N-heterocyclic carbene (NHC) | [5+1] Cycloaddition | Up to 99% ee researchgate.net |
Functionalization and Derivatization Strategies of the this compound Scaffold
The carboxylic acid group of this compound is a versatile handle for further functionalization. A common transformation is the hydrolysis of a corresponding ester precursor to yield the free carboxylic acid. This is typically achieved under basic conditions, for example, using potassium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water. mdpi.com
Conversely, the carboxylic acid can be converted to various ester derivatives. For instance, treatment with cesium carbonate and benzyl (B1604629) bromide in dimethylformamide allows for the synthesis of the benzyl ester. mdpi.com These esterification and hydrolysis reactions are fundamental for protecting the carboxylic acid during other synthetic steps or for coupling the scaffold to other molecules.
Modifications of the Azaspirocyclic Core
The chemical literature surrounding this compound and its derivatives primarily emphasizes the construction of the spirocyclic scaffold itself rather than subsequent modifications of the core rings. The main synthetic strategies focus on creating the desired substituted core as a target molecule for incorporation into larger structures.
However, the diversity of the azaspirocyclic core can be achieved by employing substituted precursors during the synthesis. The preparation of derivatives generally involves multi-step sequences that begin with functionalized proline analogues, such as 4-hydroxyproline. google.com A general route involves the oxidation of a protected 4-hydroxyproline derivative to the corresponding ketone, followed by an olefination reaction (e.g., Wittig reaction) to form a 4-methylene-substituted proline compound. google.com The crucial spirocyclopropane ring is then installed via a cyclopropanation reaction, such as a Simmons-Smith reaction or variations thereof. google.com
While direct modification of the synthesized 4-azaspiro[2.4]heptane core is not a commonly reported strategy, related spirocyclic systems can be accessed through different synthetic approaches, indicating that the core can be varied. For instance, palladium-catalyzed cycloaddition reactions have been used to create gem-difluorinated oxa/azaspiro[2.4]heptanes, demonstrating that the fundamental scaffold can be altered to include different functionalities. acs.org This approach highlights a strategy for accessing modified cores through catalyst and substrate control from the outset of the synthetic design.
Synthetic Utility as a Chiral Building Block in Advanced Organic Synthesis
This compound is highly valued as a chiral building block in modern organic synthesis, particularly in the field of drug discovery. mdpi.com As a non-natural, conformationally restricted analogue of proline, its rigid three-dimensional structure is a desirable feature for incorporation into pharmacologically active molecules. mdpi.com The presence of the spirocyclic system introduces significant conformational constraints, which can be critical for enhancing biological activity and specificity when the molecule is integrated into larger structures like peptides or complex inhibitors. mdpi.com
Integration into Complex Molecular Architectures
The most prominent application showcasing the integration of this chiral building block is in the industrial synthesis of Ledipasvir (B612246), a potent antiviral agent used for the treatment of Hepatitis C virus (HCV) infections. mdpi.comresearchgate.net The N-Boc-protected form of the molecule, specifically (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, serves as a key intermediate in the construction of Ledipasvir's complex molecular architecture. mdpi.comresearchgate.net Its incorporation is a testament to its utility in creating sophisticated, biologically active compounds. The demand for Ledipasvir has driven the development of improved and scalable synthetic processes for this specific azaspirocyclic building block. google.com
The table below summarizes key examples of complex molecules synthesized using the this compound scaffold.
| Target Molecule | Therapeutic Area | Role of Azaspiro-Heptane |
| Ledipasvir | Antiviral (Hepatitis C) | A key structural component and chiral building block. mdpi.comresearchgate.net |
| HCV NS5A Inhibitors | Antiviral (Hepatitis C) | Serves as a crucial intermediate for various inhibitors in this class. google.com |
Application in Asymmetric Catalysis and Construction of Conformationally Restricted Systems
The primary utility of this compound in advanced synthesis is rooted in its rigid structure, making it an excellent component for the construction of conformationally restricted systems. Proline analogues are known to introduce kinks or specific turns in peptide chains, and the spirocyclic nature of this compound "freezes" the molecular conformation more rigidly than proline itself. mdpi.com This conformational locking is a powerful strategy in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. mdpi.com
This design concept aligns with the modern medicinal chemistry principle of increasing the fraction of sp3-hybridized carbons to create more three-dimensional, less "flat" molecules, which often leads to improved pharmacological properties. The azaspiro[2.4]heptane core serves as a pre-organized scaffold that projects its functional groups (the amine and the carboxylic acid) in well-defined spatial orientations.
While the synthesis of this compound often employs asymmetric catalysis to establish its stereochemistry, its own application as a catalyst in asymmetric reactions is not a widely reported area of research. mdpi.comresearchgate.net The literature highlights its role as a structural unit rather than a functional one in the context of catalysis. Chiral carboxylic acids, in general, have been explored as Brønsted acid organocatalysts and as ligands in metal-catalyzed transformations, but specific examples employing the this compound scaffold in this capacity are not prominent. researchgate.netrsc.org Its value lies predominantly in its contribution to the final architecture and conformational profile of complex target molecules.
The table below outlines the key findings related to its synthetic utility.
| Area of Application | Finding |
| Chiral Building Block | A valuable non-natural amino acid for synthesizing active pharmaceutical compounds. mdpi.com |
| Conformationally Restricted Systems | The spirocyclic core imposes rigid conformational constraints, which is critical for the biological activity of peptides and other molecules. mdpi.com |
| Asymmetric Catalysis | Primarily a product of asymmetric synthesis; its use as a chiral catalyst or ligand is not a major reported application. mdpi.comresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies of 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Azaspiro[2.4]heptane-7-carboxylic acid and its derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
A notable derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been studied in detail, revealing key spectroscopic features. The ¹H NMR spectrum, often recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the protons of the spirocyclic system. Due to the restricted rotation around the amide bond introduced by the Boc protecting group, a mixture of rotamers is often observed at room temperature, leading to a doubling of some NMR signals. For instance, in a 6:4 mixture of rotamers, distinct signals can be observed for the major and minor forms.
The proton on the carbon bearing the carboxylic acid (the α-proton) typically appears as a multiplet. The protons of the pyrrolidine (B122466) and cyclopropane (B1198618) rings resonate in specific regions of the spectrum, and their coupling patterns, elucidated through techniques like Correlation Spectroscopy (COSY), provide definitive evidence of their connectivity.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and the Boc-protecting group resonate at the downfield end of the spectrum. The spiro carbon, a quaternary carbon at the junction of the two rings, has a unique chemical shift. The remaining carbons of the pyrrolidine and cyclopropane rings can be assigned based on their chemical shifts and through heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons.
Table 1: Representative ¹H and ¹³C NMR Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (COOH) | 10.64 (broad s) | 178.6 / 176.1 |
| α-CH | 4.50 (m) / 4.39 (m) | 59.5 / 54.4 |
| Pyrrolidine CH₂ | 3.40-3.39 (m), 2.29 (m), 1.95 (m) | 53.7 / 37.2, 39.0 / 20.2 |
| Cyclopropane CH₂ | 0.61 (m) | 13.2 / 11.8, 9.4 / 8.0 |
| Spiro C | - | 20.7 / 20.2 |
| Boc C=O | - | 155.8* / 154.0 |
| Boc C(CH₃)₃ | - | 81.1* / 80.5 |
| Boc C(CH₃)₃ | 1.48* (s) / 1.44 (s) | 28.5 / 28.4* |
| Minor rotamer signals |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For chiral molecules like this compound, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the atoms.
The determination of the absolute configuration is particularly critical for pharmacologically active compounds, as different enantiomers can exhibit vastly different biological activities. By employing anomalous dispersion techniques, typically by incorporating a heavy atom into the crystal structure or using specific wavelengths of X-rays, the absolute stereochemistry of each chiral center can be definitively assigned.
In the context of this compound and its derivatives, an X-ray crystal structure would provide invaluable insights into:
The precise puckering of the five-membered pyrrolidine ring.
The geometry of the spirocyclic junction.
The conformation of the carboxylic acid group relative to the ring system.
Intermolecular interactions in the solid state, such as hydrogen bonding networks involving the carboxylic acid and the amine functionality, which dictate the crystal packing.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular structure and bonding, including ring strain.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly useful for identifying the characteristic vibrations of specific functional groups. For this compound and its derivatives, the IR spectrum is dominated by several key absorptions:
O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations. This broadening is a result of hydrogen bonding.
C-H Stretch: Absorptions for the C-H bonds of the pyrrolidine and cyclopropane rings are found just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl (B3062369) group may appear at slightly higher frequencies (around 3050 cm⁻¹) compared to those of the pyrrolidine ring, which is characteristic of strained ring systems.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is typically observed in the range of 1700-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding. For N-protected derivatives, such as the N-Boc derivative, an additional strong carbonyl absorption from the carbamate (B1207046) is observed, typically around 1680-1700 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the pyrrolidine ring usually appears in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipoles lead to intense IR bands, changes in polarizability result in strong Raman signals. For this reason, the C=O stretch is also observable in the Raman spectrum, but often the symmetric vibrations of the carbon skeleton are more prominent. The vibrations of the spirocyclic carbon framework, particularly the breathing modes of the rings, can often be more clearly observed in the Raman spectrum.
The presence of the strained cyclopropane ring can also be investigated using vibrational spectroscopy. The ring strain can influence the frequencies of the C-C and C-H vibrations, leading to shifts from their typical values in unstrained systems. A comprehensive analysis of both IR and Raman spectra, often aided by computational modeling, can provide a detailed picture of the vibrational modes and structural features of this compound.
Table 2: Characteristic Infrared Absorption Bands for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2967, 2929, 2872 | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1717 | Strong |
| C=O Stretch (Boc-carbamate) | 1625 | Strong |
| C-N/C-C Bending/Stretching | 1432, 1365, 1176, 1144, 1116 | Medium-Strong |
Advanced Mass Spectrometry Techniques for Structural Confirmation (beyond basic identification)
While basic mass spectrometry is routinely used to determine the molecular weight and formula of a compound, advanced techniques provide deeper structural insights through detailed fragmentation analysis. For this compound, techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are crucial for confirming its complex structure.
High-Resolution Mass Spectrometry (HRMS):
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is essential for distinguishing between compounds with the same nominal mass but different chemical formulas, thereby providing strong evidence for the identity of the target molecule.
Tandem Mass Spectrometry (MS/MS):
In MS/MS, the molecular ion is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
For this compound, which is a proline analogue, the fragmentation patterns can be predicted based on the known behavior of amino acids and cyclic amines. Common fragmentation pathways would likely include:
Loss of the Carboxylic Acid Group: A characteristic loss of 45 Da (COOH) is expected.
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or subsequent fragments.
Ring Opening and Fragmentation: The pyrrolidine and cyclopropane rings can undergo cleavage to produce a series of smaller fragment ions. The spirocyclic nature of the molecule would lead to unique fragmentation pathways compared to simple proline derivatives. For instance, cleavage at the spiro center could lead to characteristic losses corresponding to the cyclopropyl or pyrrolidine moieties.
Fragmentation of N-Acyl Derivatives: For derivatives like the N-Boc compound, characteristic losses of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da) are prominent fragmentation pathways.
By carefully analyzing the masses and structures of the fragment ions, it is possible to piece together the connectivity of the molecule and confirm the presence of the spirocyclic core. This detailed fragmentation analysis goes beyond simple identification and serves as a powerful tool for structural confirmation.
Table 3: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry
| Fragmentation Process | Neutral Loss | Expected Fragment m/z (for parent compound) |
| Loss of Carboxyl Radical | •COOH | [M - 45]⁺ |
| Decarboxylation | CO₂ | [M - 44]⁺ |
| Ring Cleavage | C₂H₄ (ethylene) | [M - 28]⁺ |
| Combined Losses | H₂O + CO | [M - 46]⁺ |
Computational and Theoretical Investigations of 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules like 4-Azaspiro[2.4]heptane-7-carboxylic acid. These methods provide insights into the molecule's stability, reactivity, and electronic properties by solving approximations of the Schrödinger equation.
Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
From EHOMO and ELUMO, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).
These descriptors are invaluable for predicting how this compound would behave in various chemical environments, for instance, identifying the most likely sites for nucleophilic or electrophilic attack.
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table presents typical descriptors that would be calculated for a spirocyclic amino acid. The values are for illustrative purposes to demonstrate the output of such a study.
| Parameter | Symbol | Formula | Typical Value Range (eV) | Description |
| HOMO Energy | EHOMO | - | -9 to -6 | Electron-donating capacity |
| LUMO Energy | ELUMO | - | -1 to 2 | Electron-accepting capacity |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7 to 9 | Chemical stability & reactivity |
| Ionization Potential | I | -EHOMO | 6 to 9 | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | -2 to 1 | Energy released upon gaining an electron |
| Electronegativity | χ | (I+A)/2 | 3 to 4.5 | Electron-attracting tendency |
| Chemical Hardness | η | (I-A)/2 | 3.5 to 4.5 | Resistance to electron cloud deformation |
| Electrophilicity Index | ω | χ²/(2η) | 1 to 1.5 | Propensity to act as an electrophile |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods
The three-dimensional structure of this compound is not static. Its rigid spirocyclic core, a fusion of a cyclopropane (B1198618) and a pyrrolidine (B122466) ring, still allows for conformational flexibility, primarily through the puckering of the five-membered pyrrolidine ring. nih.govnih.gov Understanding the molecule's preferred shapes (conformations) and the energy associated with them is critical, as conformation dictates biological activity. sigmaaldrich.comacs.org
Conformational analysis is typically a two-step process:
Molecular Mechanics (MM): A rapid, classical method is first used to perform a broad search of the conformational space. MM methods model the molecule as a collection of balls (atoms) and springs (bonds), allowing for efficient exploration of thousands of possible conformations to identify a set of low-energy candidates.
Quantum Methods (QM): The low-energy conformers identified by MM are then subjected to more accurate, but computationally expensive, QM calculations (usually DFT). This step refines the geometries and provides precise relative energies for each conformer.
The results are often visualized as a potential energy surface or energy landscape, which maps the molecule's energy as a function of its geometry (e.g., torsion angles). The valleys on this landscape represent stable, low-energy conformers, while the peaks represent high-energy transition states between them. For this compound, key conformational questions would include the preferred pucker of the pyrrolidine ring (e.g., envelope or twisted forms) and the orientation of the carboxylic acid group. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of molecular vibrations, conformational changes, and interactions with the surrounding environment.
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds.
Key insights from MD simulations include:
Dynamic Conformational Preferences: Observing which conformations are most frequently adopted in solution and the timescale of transitions between them.
Solvent Structuring: Analyzing how water molecules arrange themselves around the solute. This is particularly important for the charged or polar groups—the secondary amine and the carboxylic acid—which will form specific hydrogen bond networks with the solvent.
Hydrogen Bonding: Quantifying the stability and lifetime of intramolecular and intermolecular (solute-solvent) hydrogen bonds, which are crucial for the molecule's solubility and interactions with biological targets.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate the accuracy of the computational model against experimental data. DFT calculations can reliably predict several spectroscopic parameters.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. These predicted shifts can be compared directly with experimental spectra to confirm the structure and assign signals.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting predicted IR spectrum helps in assigning experimental absorption bands to specific molecular motions, such as C=O stretches from the carboxylic acid or N-H bends from the amine.
Experimental data from closely related analogues provide a benchmark for such validation. For example, the reported ¹H and ¹³C NMR data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid serves as an excellent reference point. mdpi.com A successful computational model for this compound would be expected to reproduce such experimental data with high accuracy.
Table 2: Experimental Spectroscopic Data for the Analogue (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid mdpi.comThis table shows experimental data that would be used to validate predicted spectroscopic parameters from a computational study.
| Spectroscopy Type | Parameter | Observed Values and Notes |
| ¹H NMR | Chemical Shifts (δ, ppm) | 10.64 (br s, 1H, COOH), 4.50-4.39 (m, 1H), 3.40-3.20 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.48-1.44 (s, 9H, Boc), 0.61 (m, 4H, cyclopropane). Note: Mixture of rotamers observed. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | 178.6, 176.1 (COOH), 155.8, 154.0 (C=O, Boc), 81.1, 80.5 (quaternary C, Boc), 59.5, 54.4, 53.7, 39.0, 37.2, 28.5, 28.4, 20.7, 20.2, 13.2, 11.8, 9.4, 8.0. Note: Mixture of rotamers observed. |
| Infrared (IR) | Wavenumber (cm⁻¹) | 2967, 2929, 2872 (C-H stretch), 1717 (C=O stretch, acid), 1625 (C=O stretch, Boc), 1432, 1365, 1176, 1144, 1116. |
Mechanistic Pathways of Spirocyclization and Rearrangements Using DFT
DFT calculations are an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most plausible pathway from reactants to products. This involves locating and calculating the energies of all reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate and can be used to predict whether a proposed pathway is kinetically feasible.
For this compound, DFT could be used to investigate several aspects:
Spirocyclization Mechanisms: The synthesis of spirocyclic systems can be complex. For instance, the synthesis of a related analogue involves a one-pot double allylic alkylation to form the spirocyclic core. mdpi.com DFT could model this process step-by-step, identifying the transition state for each bond formation and explaining the observed stereoselectivity.
Rearrangements: Computational studies can explore the possibility of molecular rearrangements under various conditions. By calculating the energy barriers for potential bond-breaking and bond-forming events, researchers can predict the stability of the spirocyclic framework and whether it is likely to rearrange into other structures.
These mechanistic investigations provide a molecular-level understanding that is often inaccessible through experiments alone, guiding the development of more efficient and selective synthetic routes.
Reactivity and Reaction Mechanisms of 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid Derivatives
Nucleophilic and Electrophilic Reactivity of the Azaspirocyclic System
The reactivity of the 4-azaspiro[2.4]heptane system is characterized by the interplay between the nucleophilic secondary amine and the strained cyclopropane (B1198618) ring. The nitrogen atom's lone pair of electrons makes it a primary site for reactions with electrophiles.
Nucleophilic Reactivity at Nitrogen: The secondary amine in the pyrrolidine (B122466) ring is a potent nucleophile, readily undergoing reactions such as alkylation, acylation, and sulfonylation. These transformations are fundamental for introducing diverse substituents onto the azaspirocyclic scaffold. For instance, protection of the nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy in multi-step syntheses involving this scaffold. nih.govmdpi.com This protection modulates the nucleophilicity and reactivity of the nitrogen, allowing for selective transformations elsewhere in the molecule.
Electrophilic Reactivity: The electrophilic character of the azaspirocyclic system is less pronounced but can be induced. The high degree of s-character in the C-C bonds of the cyclopropane ring makes it susceptible to attack by strong nucleophiles under conditions that favor ring-opening. However, reactions involving electrophilic attack on the scaffold typically require activation. For example, in related strained systems like azabicyclo[1.1.0]butanes, electrophilic activation can trigger ring-opening and subsequent reactions. bris.ac.uk While not directly involving the 4-azaspiro[2.4]heptane core, this principle highlights how electrophilicity can be induced in strained polycyclic amine derivatives.
The reactivity can be summarized as follows:
Nitrogen Atom: Acts as a nucleophile, attacking various electrophiles. youtube.com
Cyclopropane Ring: Generally stable, but can react with strong nucleophiles or under catalytic conditions that promote ring-opening, driven by the release of ring strain.
Carboxylic Acid Group Reactivity and Functional Group Interconversions
The carboxylic acid group at the 7-position is a versatile functional handle for a wide range of chemical transformations. msu.edu Its reactivity is typical of carboxylic acids, allowing for the synthesis of numerous derivatives through nucleophilic acyl substitution. khanacademy.orgjackwestin.com
Esterification and Amide Bond Formation: The carboxyl group can be readily converted into esters and amides, which are crucial transformations for synthesizing biologically active molecules. mdpi.comjackwestin.com Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or acid chlorides can be employed to facilitate amide bond formation. khanacademy.orgjackwestin.com Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions, is a common method for synthesizing corresponding esters. msu.edu
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com This transformation provides an entry point to other functional groups, such as aldehydes or halides, via subsequent oxidation or substitution reactions.
Decarboxylation: While not always facile, decarboxylation can occur under specific conditions, particularly if the resulting carbanion is stabilized. jackwestin.com In certain contexts, catalytic decarboxylative transformations can replace the carboxyl group with other functionalities. rsc.org
A summary of key functional group interconversions is presented in the table below.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid (-COOH) | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Carboxylic Acid (-COOH) | Amine (R'NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR') |
| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |
| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄), then H₂O | Primary Alcohol (-CH₂OH) |
| Primary Alcohol (-CH₂OH) | Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |
| Ester (-COOR') | Amine (R'NH₂) | Amide (-CONHR') |
Cyclization and Ring Expansion/Contraction Pathways
The synthesis and modification of the 4-azaspiro[2.4]heptane core often involve elegant cyclization strategies and can be subject to ring expansion or contraction under specific conditions.
Cyclization: The formation of the spirocyclic system is a key synthetic challenge. One effective approach involves an intramolecular double allylic alkylation of a glycine (B1666218) imine analogue. nih.govmdpi.com This method has been used to prepare enantiomerically enriched (S)-4-methyleneproline derivatives, which are precursors to the 4-azaspiro[2.4]heptane core. nih.govmdpi.com Another powerful strategy for forming spirocycles involves domino radical bicyclization, which has been successfully applied to synthesize the related 1-azaspiro[4.4]nonane skeleton. nih.gov
Ring Expansion/Contraction: Ring expansion and contraction reactions provide pathways to modify the core structure. wikipedia.org
Ring Contraction: Ring contractions can be induced through various mechanisms, including the Favorskii rearrangement of cyclic α-halo ketones or Wolff rearrangements of α-diazoketones. etsu.eduharvard.edu For instance, a Favorskii rearrangement could theoretically transform a substituted 4-azaspiro[3.4]octanone into a 4-azaspiro[2.4]heptane derivative.
Ring Expansion: Conversely, reactions like the Tiffeneau–Demjanov rearrangement can expand a ring by one carbon. wikipedia.org This could potentially convert the pyrrolidine ring of the 4-azaspiro[2.4]heptane system into a piperidine (B6355638) ring, forming a 5-azaspiro[2.5]octane derivative. These rearrangements often proceed through carbocation intermediates, where the migration of an endocyclic bond leads to the change in ring size. etsu.edu
These pathways are often driven by the formation of more stable intermediates or the release of ring strain.
Catalytic Transformations Involving 4-Azaspiro[2.4]heptane-7-carboxylic acid Scaffolds
The rigid, chiral structure of this compound and its derivatives makes them attractive scaffolds for use in asymmetric catalysis. As constrained analogues of proline, they can serve as chiral ligands or organocatalysts.
The enantioselective synthesis of these scaffolds is often achieved using phase-transfer catalysis with a chinchonidine-derived catalyst. nih.govmdpi.com This highlights the interaction of the proline-like structure with catalytic systems. Once synthesized, these spirocyclic amino acids can be incorporated into peptides to induce specific conformations or act as ligands for metal-based catalysts. Their rigid spirocyclic nature can impart high levels of stereocontrol in catalytic transformations.
For example, proline and its derivatives are well-known organocatalysts for reactions such as aldol (B89426) and Mannich reactions. The unique three-dimensional structure of the 4-azaspiro[2.4]heptane scaffold could offer distinct advantages in terms of reactivity and selectivity when used in similar catalytic cycles.
Strain-Release Chemistry and its Mechanistic Implications in Azaspirocycles
The defining feature of the 4-azaspiro[2.4]heptane system is the spiro-fused cyclopropane ring. Cyclopropanes possess significant ring strain (approximately 27 kcal/mol), which can be harnessed as a driving force for chemical reactions.
Strain-Release Driven Reactions: The inherent strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions that are energetically favorable. nih.gov This concept is powerfully demonstrated in the chemistry of related strained molecules like bicyclo[1.1.0]butanes (BCBs). rsc.org The strain-release in these systems can drive spirocyclization reactions to form new ring systems. bris.ac.ukrsc.orgnih.gov For example, electrophile-induced spirocyclization of azabicyclo[1.1.0]butane derivatives provides access to a range of spiro-azetidines. bris.ac.uknih.govnih.gov
Mechanistic Implications: In the context of 4-azaspiro[2.4]heptane derivatives, the cyclopropane ring can be opened by radical, electrophilic, or nucleophilic attack under appropriate conditions.
Radical Reactions: Homolytic cleavage of a C-C bond in the cyclopropane ring can lead to a 1,3-diradical intermediate, which can be trapped or undergo further rearrangement.
Acid-Catalyzed Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that can be attacked by a nucleophile, resulting in a ring-opened product.
Transition-Metal Catalysis: Transition metals can insert into the C-C bonds of the cyclopropane ring, forming metallacyclobutane intermediates. These intermediates can then undergo various transformations, such as reductive elimination or migratory insertion, leading to diverse molecular architectures.
The release of strain is a key mechanistic principle that governs the reactivity of this scaffold, enabling transformations that would be inaccessible in less strained acyclic or monocyclic systems. This makes the 4-azaspiro[2.4]heptane core a valuable building block for accessing novel chemical space. bris.ac.uknih.gov
Biochemical and Molecular Interaction Studies of 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid Analogues
Enzyme Mechanistic Inhibition Studies (Focus on Binding Modes and Catalytic Cycles)
While NS5A is not an enzyme and therefore lacks a catalytic cycle, it is a phosphoprotein essential for HCV replication and assembly. nih.gov Analogues of 4-Azaspiro[2.4]heptane-7-carboxylic acid, as part of larger molecules like ledipasvir (B612246), inhibit the function of NS5A through direct binding. nih.govnih.gov The mechanism of action is believed to involve the prevention of NS5A hyperphosphorylation, a process critical for the formation of the viral replication complex. nih.gov
The binding of these inhibitors to NS5A is specific and saturable, with dissociation constants in the low nanomolar range, indicating a high-affinity interaction. nih.govresearchgate.net This direct binding disrupts the normal function of NS5A, which includes regulating viral RNA replication and virion assembly. nih.govnih.gov The spirocyclic moiety contributes to the precise orientation of the inhibitor within the NS5A binding site, which is located at the dimer interface of the protein. nih.gov Resistance to these antiviral agents often arises from mutations in NS5A, such as the Y93H substitution, which diminishes the binding affinity of the inhibitor. nih.govresearchgate.net
Receptor Binding Profile Elucidation (Focus on Molecular Recognition and Ligand Efficiency)
The term "receptor" in this context refers to the biological target, the NS5A protein. Molecular recognition is highly specific, with the inhibitor fitting into a hydrophobic pocket at the dimer interface of NS5A. nih.gov The symmetrical nature of many NS5A inhibitors complements the dimeric structure of the target protein. nih.gov
The ligand efficiency of these compounds is noteworthy, with picomolar activity observed in cell-based replicon assays. nih.gov For instance, ledipasvir exhibits 50% effective concentration (EC₅₀) values of 0.031 nM and 0.004 nM against genotype 1a and 1b replicons, respectively. nih.gov
| Compound | Target | Binding Affinity (Kd) | Key Interacting Residues |
|---|---|---|---|
| Ledipasvir (analogue) | HCV NS5A | Low nanomolar | Pro32, His54, Thr95, Tyr93 |
Protein-Ligand Interaction Dynamics and Conformational Effects (Excluding Clinical Outcomes)
The binding of this compound analogues to NS5A is a dynamic process that influences the conformation of the protein. NS5A is a flexible protein with multiple domains, and its conformation is critical for its function in the viral life cycle. The binding of inhibitors at the dimer interface is thought to stabilize a conformation of NS5A that is incompatible with its role in RNA replication and virion assembly.
While the precise conformational changes induced by these inhibitors are not fully elucidated due to the challenges in crystallizing the full-length NS5A protein, it is understood that the interaction prevents the necessary dynamic changes required for NS5A's function. The binding event effectively locks the protein in an inactive state, thereby inhibiting viral replication.
Molecular-Level Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
Structure-activity relationship (SAR) studies have been crucial in the development of potent NS5A inhibitors. These studies have revealed that modifications to various parts of the inhibitor molecule, including the central core and the capping moieties, significantly impact antiviral activity.
The spirocyclic core, a derivative of this compound, is a key structural feature. Alterations to this part of the molecule can affect the inhibitor's fit within the binding pocket and its interaction with key residues. For example, the bulk and stereochemistry of the spirocyclic group are critical for optimal binding. The presence of the azabicyclic ring in ledipasvir, for instance, allows for a favorable interaction with the Pro32 residue of NS5A. nih.gov
SAR studies have also shown that bulky groups on the inhibitor can lead to more favorable interactions with lipophilic residues at the dimer interface, resulting in increased potency. nih.gov The development of resistance through mutations in NS5A underscores the importance of the specific molecular interactions governed by the inhibitor's structure. For example, the Y93H mutation reduces the binding affinity of ledipasvir, highlighting the critical role of the interaction with Tyr93 for potent inhibition. nih.govresearchgate.net
| Structural Modification | Impact on Biochemical Interaction |
|---|---|
| Alteration of the spirocyclic core | Affects binding pocket fit and interaction with key residues. |
| Introduction of bulky groups | Enhances interaction with lipophilic residues, increasing potency. |
| Modification of the central aromatic core | Influences π-π stacking interactions with NS5A residues. |
In vitro Biological Target Identification and Validation (Purely Biochemical Context)
The identification of NS5A as the direct target of inhibitors containing the this compound scaffold was a significant breakthrough. Initial evidence came from the observation that mutations conferring resistance to these compounds were located in the NS5A gene. nih.gov
Direct binding assays have since validated NS5A as the target. Using recombinant, full-length NS5A, studies have demonstrated that compounds like ledipasvir bind directly and with high affinity to the protein. nih.govnih.gov These in vitro binding studies have been crucial in confirming that the antiviral activity of these compounds is a direct result of their interaction with NS5A.
Furthermore, the reduced binding affinity of these inhibitors to mutant forms of NS5A (e.g., Y93H) provides strong biochemical evidence that NS5A is the direct and specific target. nih.govresearchgate.net These findings have been instrumental in understanding the mechanism of action of this class of antiviral agents and in the development of next-generation inhibitors.
Advanced Analytical Methodologies for 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid and Its Chirality
Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Assessment
Chromatographic methods are the cornerstone for assessing the purity and enantiomeric excess of 4-Azaspiro[2.4]heptane-7-carboxylic acid. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization are two powerful and commonly employed techniques.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for the direct separation of enantiomers, allowing for the accurate determination of enantiomeric excess (% ee). The selection of an appropriate chiral stationary phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of chiral carboxylic acids.
In a study detailing an enantioselective approach to a derivative of this compound, specifically the N-benzyloxycarbonyl derivative, chiral HPLC was successfully employed to determine the enantiomeric ratio. The enantiopurity of the synthesized compound was verified by converting it to its benzyl (B1604629) ester and analyzing it via chiral HPLC. mdpi.com
Table 1: Illustrative Chiral HPLC Method for a Derivative of this compound
| Parameter | Condition |
| Column | CHIRALPAK® IC (0.46 cm × 25 cm) |
| Mobile Phase | Hexanes/Isopropanol (B130326) (92:8, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Analyte | N-benzyloxycarbonyl derivative of a precursor |
| Retention Time (Major Isomer) | 12.85 min |
| Retention Time (Minor Isomer) | 14.57 min |
| Enantiomeric Ratio | 95:5 |
This interactive table is based on data reported for a closely related derivative and serves as a representative example of a chiral HPLC method. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For the assessment of purity and the identification of volatile impurities, GC-MS is a highly sensitive and specific technique. Due to the low volatility of amino acids, derivatization is a necessary step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netthermofisher.com
Common derivatization strategies for amino acids include:
Silylation: This process replaces active hydrogens on the amine and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.net
Acylation/Esterification: This two-step process first converts the carboxylic acid to an ester (e.g., methyl or propyl ester) followed by acylation of the amino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov
Once derivatized, the compound can be separated on a suitable GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the derivative.
Advanced Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a powerful tool for the analysis of non-volatile compounds like amino acids. It combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. For this compound, LC-MS can be used for purity profiling, impurity identification, and quantification.
Tandem mass spectrometry (LC-MS/MS) provides further structural elucidation through controlled fragmentation of a selected precursor ion. The fragmentation pattern can help confirm the structure of the parent compound and identify unknown impurities. In the context of proline-rich peptides, fragmentation is known to occur preferentially at the N-terminus of the proline residue, a characteristic that can be exploited in the structural analysis of this compound-containing molecules. agarwallab.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with LC, allows for the determination of the elemental composition of the molecule and its fragments with high accuracy, further confirming its identity. mdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a sophisticated hyphenated technique that directly couples HPLC separation with NMR spectroscopy. This allows for the acquisition of detailed structural information, including stereochemistry, of the separated components without the need for offline fraction collection. For complex mixtures or for the definitive structural confirmation of impurities, LC-NMR can be an invaluable tool. The analysis of proline analogs by NMR is well-established for determining conformational equilibria, such as cis/trans isomerism of the amide bond and ring pucker, which can be influenced by substitution on the proline ring. nih.govresearchgate.netnih.govcopernicus.org
Method Development for Enantiomeric Purity Assessment and Stereoisomer Separation
The development of a robust analytical method for the assessment of enantiomeric purity and the separation of stereoisomers of this compound is a multi-faceted process that requires careful optimization of several parameters.
Selection of Chiral Stationary Phase (CSP): The choice of the CSP is the most critical factor in achieving enantiomeric separation by HPLC. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice. However, other types of CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, may also be effective. Screening a variety of CSPs with different chiral selectors is a common starting point in method development.
Mobile Phase Optimization: The composition of the mobile phase significantly influences the retention and resolution of enantiomers. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. mdpi.com The ratio of these components is adjusted to optimize the separation. In polar organic or reversed-phase modes, combinations of solvents like methanol, ethanol, and acetonitrile, often with acidic or basic additives, are explored to fine-tune the interactions between the analyte and the CSP.
Derivatization for Enhanced Separation and Detection: In some cases, derivatization can be employed not only to enable GC analysis but also to improve the chiral separation in HPLC. By introducing a chemical tag to the molecule, its interaction with the CSP can be altered, potentially leading to better resolution. Derivatization can also be used to introduce a chromophore or fluorophore to the molecule, enhancing its detectability by UV or fluorescence detectors, which is particularly useful for trace analysis.
Table 2: Key Considerations in Method Development for Stereoisomer Separation
| Parameter | Key Considerations |
| Analytical Technique | Chiral HPLC is the primary choice for direct enantioseparation. GC-MS requires derivatization but can also be used with chiral columns. |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (cellulose, amylose), cyclodextrin-based, macrocyclic antibiotic-based. Selection is empirical and requires screening. |
| Mobile Phase | Normal-phase (alkane/alcohol mixtures), polar organic mode (e.g., acetonitrile, methanol), reversed-phase (aqueous/organic mixtures). Composition and additives (acids/bases) are optimized for resolution. |
| Derivatization | Can enhance volatility for GC, improve chromatographic behavior, and increase detection sensitivity in both GC and HPLC. |
| Detection | UV-Vis, Mass Spectrometry (MS), Circular Dichroism (CD). MS provides structural information in addition to quantification. |
This systematic approach to method development ensures the creation of a reliable and accurate analytical procedure for the stereochemical quality control of this compound.
Future Directions and Emerging Research Avenues for 4 Azaspiro 2.4 Heptane 7 Carboxylic Acid
Integration into Supramolecular Chemistry and Materials Science
The rigid and well-defined three-dimensional structure of 4-azaspiro[2.4]heptane-7-carboxylic acid makes it an attractive building block, or tecton, for the construction of novel supramolecular assemblies and advanced materials. The presence of both a hydrogen bond donor/acceptor (the secondary amine) and a versatile coordinating group (the carboxylic acid) within a constrained scaffold allows for the design of highly ordered structures through predictable intermolecular interactions.
Future research in this area will likely focus on:
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can coordinate with metal ions to form crystalline, porous materials. The rigidity of the spirocyclic core is expected to impart thermal and mechanical stability to the resulting MOFs. The chirality of the building block could be used to construct homochiral frameworks, which are of significant interest for applications in enantioselective separations and asymmetric catalysis.
Self-Assembled Monolayers (SAMs): The defined orientation of the functional groups could be exploited to create highly ordered SAMs on various surfaces. Such organized layers could find applications in sensing, molecular electronics, and as platforms for controlled cell growth.
Hydrogen-Bonded Networks: The ability of the molecule to form robust hydrogen bonds via its amine and carboxylic acid groups can be harnessed to create complex, self-healing gels or liquid crystalline phases. The spirocyclic core would act as a non-aromatic, rigid spacer element, influencing the packing and macroscopic properties of the resulting materials.
The potential of this scaffold lies in its ability to introduce sp³-rich, three-dimensional character into materials that have traditionally been dominated by flat, aromatic building blocks, opening pathways to materials with novel topologies and properties.
Development of Advanced Catalytic Systems Incorporating the Core Structure
The field of asymmetric catalysis continuously seeks novel chiral ligands that can induce high levels of stereoselectivity in chemical transformations. The conformational rigidity of a ligand's backbone is a crucial factor for achieving such selectivity. Chiral spirocyclic structures have proven to be privileged scaffolds in the design of highly effective ligands for transition-metal-catalyzed reactions. dicp.ac.cnnih.govacs.org
Future directions for this compound in catalysis include:
Chiral Ligand Synthesis: The enantiomerically pure forms of the compound can serve as a core scaffold for a new class of ligands. The secondary amine and carboxylic acid provide convenient handles for derivatization, allowing for the attachment of phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties.
Organocatalysis: The pyrrolidine (B122466) subunit is a well-established motif in organocatalysis, famously exemplified by proline. The spirocyclic nature of this compound offers a more rigid version of the proline scaffold, which could lead to enhanced enantioselectivity in reactions such as aldol (B89426) and Mannich reactions.
The development of catalysts based on this spirocyclic core could provide new tools for the efficient and stereoselective synthesis of complex molecules, with potential advantages in terms of stability, activity, and selectivity.
Table 1: Comparison of Privileged Spirocyclic Ligand Scaffolds
| Ligand Scaffold | Core Structure | Key Features | Application Examples |
|---|---|---|---|
| SPINOL | 1,1'-Spirobiindane-7,7'-diol | C₂-symmetric, axially chiral diol | Asymmetric hydrogenation, C-C bond formation |
| SIPHOS | Spirobiindane monophosphine | P-stereogenic, rigid backbone | Asymmetric hydroformylation, Suzuki-Miyaura coupling |
| SpiroBOX | Spirobiindane bis(oxazoline) | C₂-symmetric, readily tunable | Lewis acid catalysis, Diels-Alder reactions |
| Potential Ligand from this compound | 4-Azaspiro[2.4]heptane | Conformationally locked, sp³-rich, chiral amino acid scaffold | Potentially in asymmetric hydrogenations, organocatalysis |
New Frontiers in Mechanistic Enzymology and Chemical Biology Utilizing Spirocyclic Probes
Fluorescent probes are indispensable tools for studying biological processes in real-time. A particularly effective design strategy for "turn-on" probes involves the use of spirocyclic scaffolds, where the equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be controlled by a specific trigger, such as an enzymatic reaction. nih.govencyclopedia.pub
The this compound scaffold is an ideal candidate for the development of novel enzyme-activated probes:
Probe Design: The carboxylic acid can be coupled to a fluorophore, such as a rhodamine or fluorescein (B123965) derivative, that can exist in a spirocyclic lactone or lactam form. The amine group, or a derivative thereof, can be attached to a substrate moiety specific to a target enzyme (e.g., a peptide sequence for a protease or a galactose unit for a β-galactosidase). acs.org
Mechanism of Action: In its intact form, the probe would be held in the non-fluorescent, spirocyclic state. Upon enzymatic cleavage of the substrate moiety, a cascade reaction would be initiated, leading to the opening of the spirocycle and a dramatic increase in fluorescence. This "turn-on" response provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments. nih.govacs.org
The rigidity of the spirocyclic core could enhance the stability of the probe and fine-tune the equilibrium between the open and closed forms, potentially leading to probes with lower background fluorescence and faster response times. researchgate.net These next-generation probes could enable detailed studies of enzyme activity, localization, and dynamics within living cells.
Table 2: Design Principles for Spirocyclic "Turn-On" Fluorescent Probes
| Component | Function | Example Moiety | Rationale for 4-Azaspiro[2.4]heptane Scaffold |
|---|---|---|---|
| Fluorophore | Signal reporter | Rhodamine, Fluorescein | Can be attached via the carboxylic acid to form a spiro-lactone/lactam. |
| Spirocyclic Core | Fluorescence switch | Xanthene | The rigid azaspiro[2.4]heptane core would provide a stable, defined linker. |
| Trigger | Enzyme recognition site | Peptide, Glycoside, Phosphate | Can be attached to the amine, cleaved by a specific enzyme. |
| Linker | Connects components | Varies | The inherent structure of the functionalized azaspiro[2.4]heptane. |
Exploration of Novel Bioisosteric Replacements Using Azaspiro[2.4]heptane Scaffolds
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, where a part of a bioactive molecule is replaced with a structurally different fragment to improve properties such as potency, selectivity, metabolic stability, or patentability. univ.kiev.ua The rigid, three-dimensional nature of the 4-azaspiro[2.4]heptane scaffold makes it an excellent candidate for this purpose. A closely related isomer, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key structural component of Ledipasvir (B612246), a potent antiviral agent used for the treatment of hepatitis C, demonstrating the pharmaceutical relevance of this scaffold. nih.govresearchgate.net
Future research will likely explore the use of the this compound core as a bioisostere for:
Proline: As a constrained analog of proline, it can be incorporated into peptides or peptidomimetics to lock the backbone into a specific conformation. This can lead to enhanced binding affinity for a target receptor or enzyme by reducing the entropic penalty of binding.
Piperidine (B6355638) and other cyclic amines: The spirocyclic scaffold can mimic the spatial arrangement of substituents on saturated heterocycles while offering a novel and more rigid three-dimensional shape. This can be advantageous for improving selectivity and avoiding off-target effects. univ.kiev.uaresearchgate.net The improved metabolic stability of spirocycles compared to some traditional heterocycles is another potential benefit. univ.kiev.ua
The introduction of the azaspiro[2.4]heptane scaffold into drug discovery programs offers a path to "escape from flatland," moving away from planar, aromatic structures towards more complex, sp³-rich molecules with improved pharmacological profiles. nih.govresearchgate.net
Table 3: Comparison of Physicochemical Properties of Scaffolds
| Scaffold | Key Structural Features | Potential Advantages as a Bioisostere |
|---|---|---|
| Proline | Five-membered ring, secondary amine | Induces turns in peptide chains |
| Piperidine | Six-membered saturated heterocycle | Common scaffold in CNS drugs |
| 4-Azaspiro[2.4]heptane | Fused pyrrolidine and cyclopropane (B1198618) rings | Highly rigid, defined 3D geometry, novel chemical space |
Q & A
Q. How do spirocyclic ring strain and conformation influence biological activity?
- Methodology :
- X-ray crystallography : Resolve 3D structures to correlate ring puckering with activity .
- DFT calculations : Compute strain energy (e.g., using Gaussian09) and compare with aza-spiro analogs .
- Bioisosteric replacement : Replace oxygen with nitrogen in the spirocycle and assess potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
